molecular formula C13H13NO2S B183679 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid CAS No. 869950-50-5

3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid

Cat. No. B183679
M. Wt: 247.31 g/mol
InChI Key: PMNTXRWWXFDZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid” is a chemical compound with the molecular formula C13H13NO2S . It is also known as a non-polymer .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the replacement of chloride ions in cyanuric chloride gives several variants of 1,3,5-triazine derivatives, which are biologically active small molecules . These compounds exhibit antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .


Molecular Structure Analysis

The molecular weight of “3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid” is 247.313 daltons . The isomeric SMILES notation for this compound is Cc1ccc(s1)CNc2cccc(c2)C(=O)O .

Scientific Research Applications

Synthesis Techniques

A significant amount of research has been dedicated to developing efficient synthesis methods for compounds structurally related to 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid. For instance, Barros et al. (2007) explored a regioselective synthesis method for benzoic acids derivatives, highlighting a strategic approach that could be applicable to the synthesis of 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid by optimizing intramolecular cyclization processes (Barros et al., 2007).

Antimicrobial Activities

The antimicrobial properties of compounds with structural features similar to 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid have been a subject of investigation. For example, research by El-Meguid (2014) on benzoimidazole derivatives incorporated into different amino acids showed significant effectiveness against various gram-positive and gram-negative bacteria, suggesting potential antimicrobial applications for similarly structured compounds (El-Meguid, 2014).

Structural Characterization and Activity

Kalshetty et al. (2013) worked on Schiff base ligands derived from 3-Aldehydosalicylic acid, illustrating the importance of structural characterization in understanding the activity of complex molecules. Such studies offer insights into how modifications in the molecular structure of compounds like 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid can influence their chemical properties and potential applications (Kalshetty et al., 2013).

Future Directions

The future directions for “3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds , it may be worthwhile to investigate its potential use in medical or pharmaceutical applications.

properties

IUPAC Name

3-[(5-methylthiophen-2-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-9-5-6-12(17-9)8-14-11-4-2-3-10(7-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNTXRWWXFDZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358803
Record name 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid

CAS RN

869950-50-5
Record name 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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